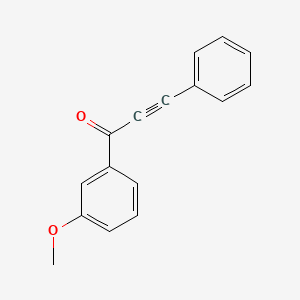![molecular formula C26H32N4O4 B14137958 6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)
6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[66204,16011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone typically involves multiple steps. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the diethylaminoethyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices due to its unique electronic properties.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific optical and electronic characteristics.
Biological Research: The compound’s structure allows for interactions with biological molecules, making it useful in studying molecular recognition and binding processes.
Medical Applications:
Wirkmechanismus
The mechanism by which 6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The compound’s unique structure allows it to bind to specific sites, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound valuable for research in molecular biology and medicine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,8-Naphthalenetetracarboxylic dianhydride: Used as a precursor for organic semiconducting materials.
3,4,9,10-Perylenetetracarboxylic dianhydride: Known for its applications in organic electronics.
N,N′-Bis[2-(2-tert-butyldimethylsilyloxyethoxy)ethyl]-3,4,9,10-perylenetetracarboxylic diimide: Utilized in the fabrication of organic photovoltaic devices.
Uniqueness
6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone stands out due to its unique tetracyclic structure and the presence of diethylaminoethyl groups. These features contribute to its distinct electronic properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C26H32N4O4 |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
6,13-bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C26H32N4O4/c1-5-27(6-2)13-15-29-23(31)17-9-11-19-22-20(12-10-18(21(17)22)24(29)32)26(34)30(25(19)33)16-14-28(7-3)8-4/h9-12H,5-8,13-16H2,1-4H3 |
InChI-Schlüssel |
BVJPPBWWKKDUGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(CC)CC)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


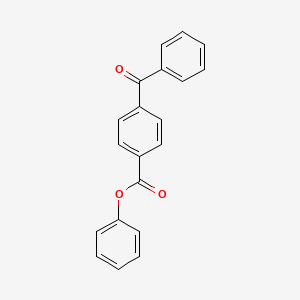
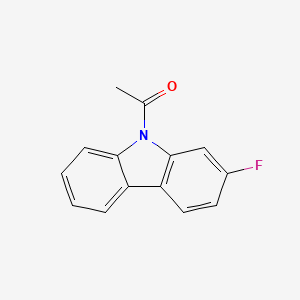

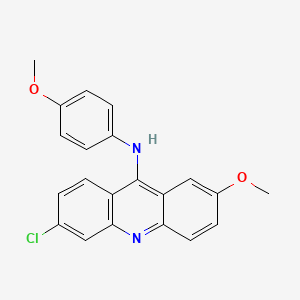
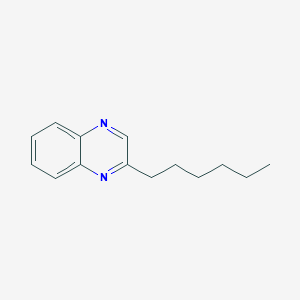
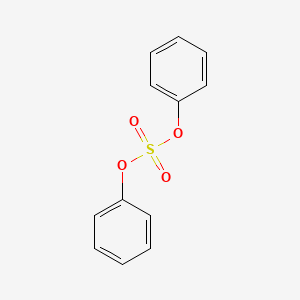
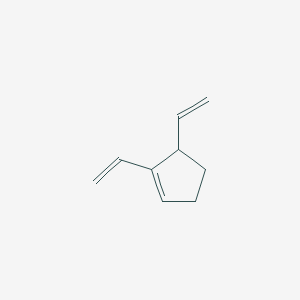

![N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14137934.png)
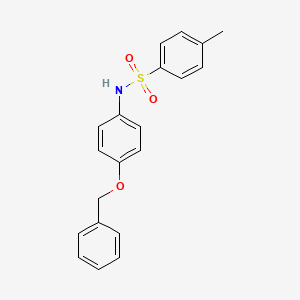
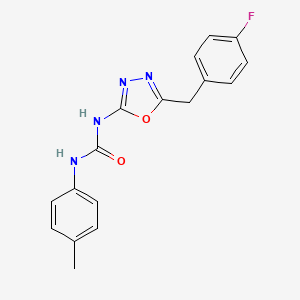
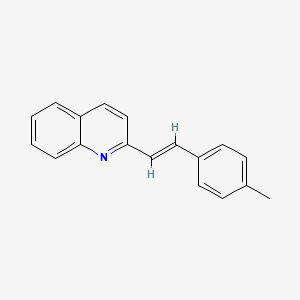
![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
